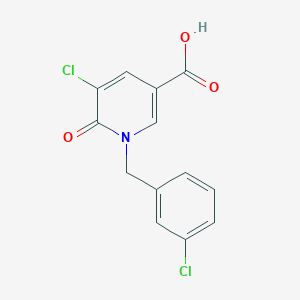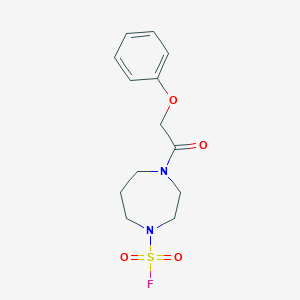
4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride, also known as PD 151746, is a chemical compound that has been used in scientific research for its potential as a therapeutic agent. This compound is a member of the diazepane family and has been shown to have a variety of biological effects, including inhibition of enzymes and modulation of neurotransmitters.
Applications De Recherche Scientifique
4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride 151746 has been studied for its potential as a therapeutic agent in a variety of scientific research applications. One of the most promising areas of research has been in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound 151746 has been shown to inhibit the activity of enzymes that are involved in the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Additionally, this compound 151746 has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the development of Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride 151746 is not fully understood, but it is thought to involve the inhibition of enzymes and the modulation of neurotransmitters. This compound 151746 has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory. Additionally, this compound 151746 has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
This compound 151746 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on enzymes and neurotransmitters, this compound 151746 has been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound 151746 has been shown to have anxiolytic and sedative effects, which may make it useful in the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride 151746 in lab experiments is its specificity for certain enzymes and neurotransmitters. This specificity allows researchers to study the effects of this compound 151746 on specific pathways and processes. Additionally, this compound 151746 has been shown to have low toxicity, which makes it a relatively safe compound to use in lab experiments. However, one limitation of using this compound 151746 in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride 151746. One area of research is the development of this compound 151746 derivatives that have improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound 151746 and its effects on different enzymes and neurotransmitters. Finally, more research is needed to explore the potential therapeutic applications of this compound 151746 in the treatment of neurological disorders and other conditions.
Méthodes De Synthèse
4-(2-Phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride 151746 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride. This intermediate is then reacted with 1,4-diazepane to form 4-(2-phenoxyacetyl)-1,4-diazepane. Finally, this compound is treated with sulfonyl fluoride to form this compound 151746.
Propriétés
IUPAC Name |
4-(2-phenoxyacetyl)-1,4-diazepane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c14-21(18,19)16-8-4-7-15(9-10-16)13(17)11-20-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSUZIZBUZYDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)F)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

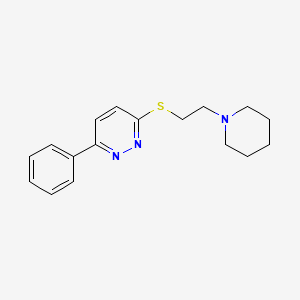
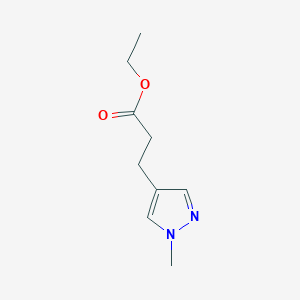
methanone](/img/structure/B2517139.png)
![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)

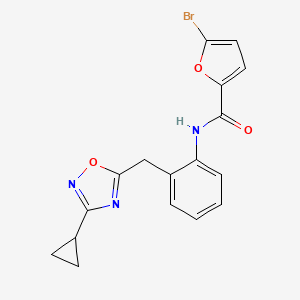
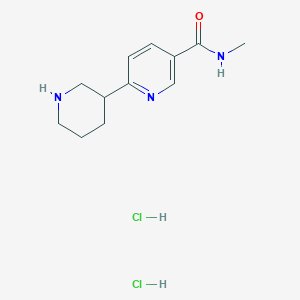

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)
![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2517149.png)
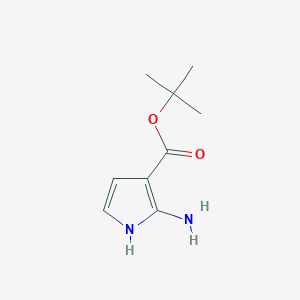
![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)
![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)
